molecular formula C7H7NOS B128115 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol CAS No. 153027-88-4

1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol

Cat. No. B128115
CAS RN: 153027-88-4
M. Wt: 153.2 g/mol
InChI Key: HPUFEQFDYOHESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol, also known as MTMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. MTMP is a heterocyclic compound that belongs to the thiazole family, and it contains a propargyl alcohol group, which makes it a versatile compound for various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol is not fully understood, but it is believed to act through various pathways depending on its application. In medicine, 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been shown to modulate the immune system and reduce inflammation.
In agriculture, 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol has been found to disrupt the cellular membranes of insects and fungi, leading to their death. It has also been shown to activate certain plant growth regulators, leading to increased plant growth and crop yields.
Biochemical and Physiological Effects:
1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol has been shown to have various biochemical and physiological effects depending on its application. In medicine, 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
In agriculture, 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol has been found to increase the activity of certain enzymes involved in plant growth and development. It has also been shown to disrupt the cellular membranes of insects and fungi, leading to their death.

Advantages and Limitations for Lab Experiments

1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol has several advantages for lab experiments, including its ease of synthesis and versatility for various chemical reactions. It is also relatively stable and can be stored for extended periods without significant degradation.
However, 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol also has some limitations for lab experiments, including its potential toxicity and limited solubility in certain solvents. It is also relatively expensive compared to other compounds, which may limit its widespread use in certain applications.

Future Directions

There are several future directions for the research and development of 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol. In medicine, further studies are needed to fully understand the mechanism of action of 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol and its potential applications for the treatment of various diseases. In agriculture, further studies are needed to optimize the use of 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol as a plant growth regulator and pesticide. In materials science, further studies are needed to explore the potential applications of 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol as a building block for the synthesis of new materials.
Conclusion:
1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol is a versatile compound with potential applications in various fields of scientific research. Its unique chemical structure and ease of synthesis make it a potential candidate for the development of new drugs, pesticides, and materials. Further studies are needed to fully understand the mechanism of action of 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol and its potential applications for the advancement of science and technology.

Synthesis Methods

1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol can be synthesized using various methods, but the most common method is the reaction between 2-methylthiazole and propargyl alcohol in the presence of a strong base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps.

Scientific Research Applications

1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol has been extensively studied for its potential applications in various fields of scientific research. In medicine, 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new drugs.
In agriculture, 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol has been found to promote plant growth and increase crop yields. It has also been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides.
In materials science, 1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol has been used as a building block for the synthesis of various materials such as polymers and metal complexes. Its unique chemical structure makes it a versatile compound for various chemical reactions, making it a potential candidate for the development of new materials.

properties

CAS RN

153027-88-4

Product Name

1-(2-Methylthiazol-4-yl)prop-2-yn-1-ol

Molecular Formula

C7H7NOS

Molecular Weight

153.2 g/mol

IUPAC Name

1-(2-methyl-1,3-thiazol-4-yl)prop-2-yn-1-ol

InChI

InChI=1S/C7H7NOS/c1-3-7(9)6-4-10-5(2)8-6/h1,4,7,9H,2H3

InChI Key

HPUFEQFDYOHESQ-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)C(C#C)O

Canonical SMILES

CC1=NC(=CS1)C(C#C)O

synonyms

4-Thiazolemethanol, -alpha--ethynyl-2-methyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.